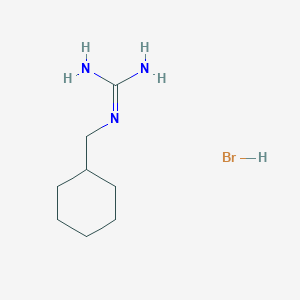

N-(cyclohexylmethyl)guanidine hydrobromide

Vue d'ensemble

Description

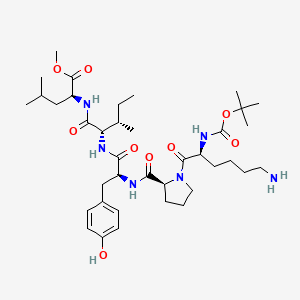

N-(Cyclohexylmethyl)guanidine hydrobromide (CHMG) is a cyclic guanidine derivative that has been used as a reagent in organic synthesis and as a buffer in biochemistry. It has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields.

Applications De Recherche Scientifique

Guanidine Compounds in Drug Discovery

Compounds with guanidine moieties, like N-(cyclohexylmethyl)guanidine hydrobromide, are significant in drug discovery. They are employed in various areas including nucleophilic organocatalysis, anion recognition, and coordination chemistry. Their biological activities and therapeutic uses are crucial for researchers, particularly in the development of drugs acting on the central nervous system, as anti-inflammatory agents, anti-diabetic, chemotherapeutic agents, and in cosmetics (Sa̧czewski & Balewski, 2013).

Bicyclic Guanidines in Chemistry

Bicyclic guanidines exhibit unique physical, electronic, and chemical properties, making them practical in organocatalysis and as ligands in coordination compounds. The corresponding cationic (guanidinium) and anionic (guanidinate) species of these compounds are widely studied for their applications in anion recognition, supramolecular arrays involving guanidinium salts, and as ligands for metal compounds and clusters (Coles, 2009).

Guanidine Synthesis and Biological Applications

The synthesis of guanidines is a versatile field, with applications in biological activities. Methods for preparing cyclic guanidines like 2-aminoimidazolines and tetrahydropyrimidines, found in many natural products and medicinal compounds, are vital. These guanidines have been applied as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists (Shaw, Grayson, & Rozas, 2015).

Amidines and Guanidines in Coordination Chemistry

Amidines and guanidines serve as neutral, N-based donor ligands in coordination chemistry. They have been employed in a variety of catalytic processes across the periodic table, highlighting their importance in addressing specific problems in chemistry (Coles, 2006).

Radical Synthesis of Guanidines

Guanidines, particularly in polycyclic frameworks, are crucial in total synthesis, bio-inspired molecular recognition, organocatalysis, and coordination chemistry. Innovative methods for guanidine synthesis, like radical cascade cyclization reactions, are important in constructing nitrogen-containing heterocycles (Larraufie et al., 2010).

Propriétés

IUPAC Name |

2-(cyclohexylmethyl)guanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLWPKAGQAZYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=C(N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)

![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/structure/B1383614.png)

![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)

![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)

![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)